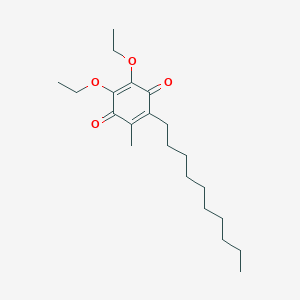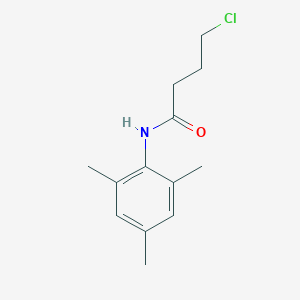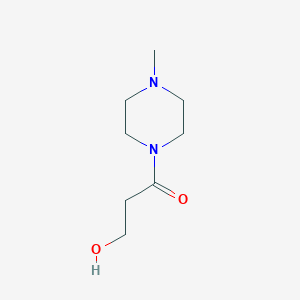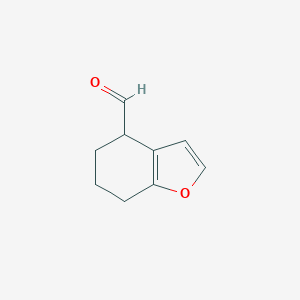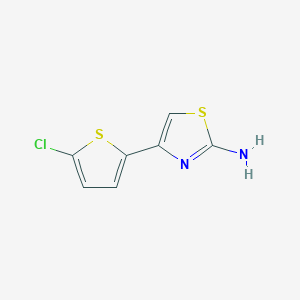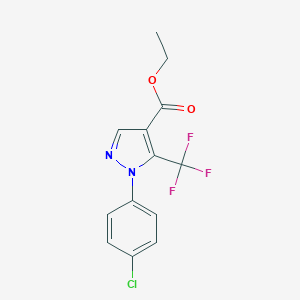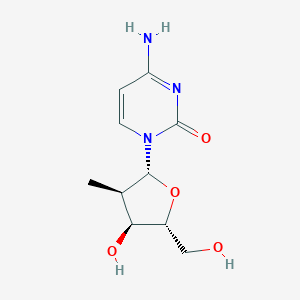
2'-Methyl-2'-deoxycytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-Methyl-2'-deoxycytidine (MDCC) is a modified nucleoside that has gained significant attention in recent years due to its potential applications in scientific research. MDCC is a derivative of cytidine, which is a component of DNA and RNA. The modification of MDCC involves the addition of a methyl group to the 2'-position of the deoxyribose sugar of cytidine. This modification has been shown to have significant effects on the biochemical and physiological properties of MDCC.
Mecanismo De Acción
The mechanism of action of 2'-Methyl-2'-deoxycytidine is not fully understood. However, it is believed that the methyl group on the 2'-position of the deoxyribose sugar of 2'-Methyl-2'-deoxycytidine can affect the interactions between 2'-Methyl-2'-deoxycytidine and other molecules, such as DNA polymerases and methyltransferases.
Efectos Bioquímicos Y Fisiológicos
2'-Methyl-2'-deoxycytidine has been shown to have a variety of biochemical and physiological effects. One of the most significant effects is on the stability of DNA. 2'-Methyl-2'-deoxycytidine-containing DNA has been shown to be more stable than unmodified DNA, which can have implications for DNA-based technologies, such as PCR and DNA sequencing. 2'-Methyl-2'-deoxycytidine has also been shown to affect the activity of DNA polymerases and other enzymes involved in DNA replication and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2'-Methyl-2'-deoxycytidine in lab experiments is its stability. 2'-Methyl-2'-deoxycytidine-containing DNA is more stable than unmodified DNA, which can be beneficial for experiments that require long-term storage or manipulation of DNA. However, 2'-Methyl-2'-deoxycytidine is not widely available and can be expensive, which can limit its use in some labs.
Direcciones Futuras
There are many potential future directions for research on 2'-Methyl-2'-deoxycytidine. One area of interest is the development of new methods for synthesizing 2'-Methyl-2'-deoxycytidine. Another area of interest is the development of new applications for 2'-Methyl-2'-deoxycytidine in scientific research. For example, 2'-Methyl-2'-deoxycytidine could be used to study the effects of methylation on RNA and other cellular processes. Additionally, 2'-Methyl-2'-deoxycytidine could be used to develop new technologies for the detection and analysis of DNA and RNA.
Métodos De Síntesis
2'-Methyl-2'-deoxycytidine can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common method involves the use of a methylating agent, such as diazomethane, to add a methyl group to the 2'-position of cytidine. Enzymatic methods involve the use of enzymes, such as methyltransferases, to transfer a methyl group to the 2'-position of cytidine.
Aplicaciones Científicas De Investigación
2'-Methyl-2'-deoxycytidine has a variety of potential applications in scientific research. One of the most promising applications is in the study of epigenetics. Epigenetic modifications, such as DNA methylation, play a critical role in the regulation of gene expression. 2'-Methyl-2'-deoxycytidine can be used as a tool to study the effects of methylation on gene expression and other cellular processes.
Propiedades
Número CAS |
115494-53-6 |
|---|---|
Nombre del producto |
2'-Methyl-2'-deoxycytidine |
Fórmula molecular |
C10H15N3O4 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O4/c1-5-8(15)6(4-14)17-9(5)13-3-2-7(11)12-10(13)16/h2-3,5-6,8-9,14-15H,4H2,1H3,(H2,11,12,16)/t5-,6-,8+,9-/m1/s1 |
Clave InChI |
DYPDKNUWDNOWPU-MTSNSDSCSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O |
SMILES |
CC1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
SMILES canónico |
CC1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Otros números CAS |
115494-53-6 |
Sinónimos |
2',2'-dmc 2'-deoxy-2'-C-methylcytidine 2'-deoxy-2'-methylcytidine 2'-methyl-2'-deoxycytidine 2'-methyl-2'-deoxycytidine hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



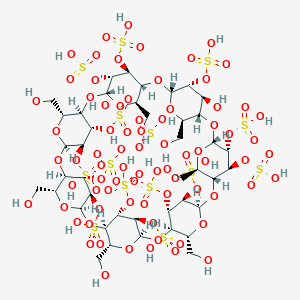
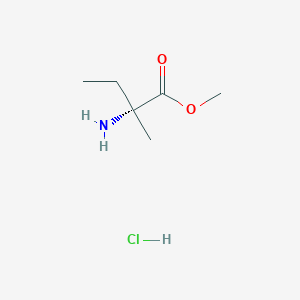
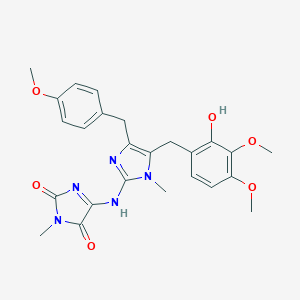
![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B38862.png)
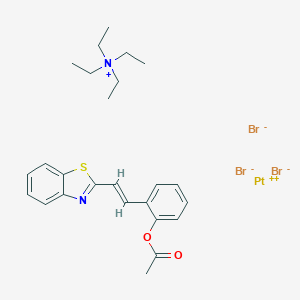
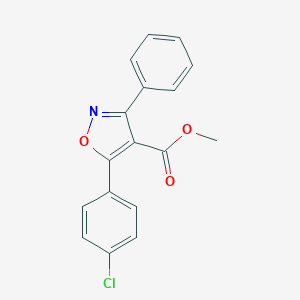

![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride](/img/structure/B38869.png)
